1,3-benzodioxol-5-yl N,N-dimethylsulfamate
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Overview
Description
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.271 g/mol . It is known for its unique structure, which includes a benzodioxole moiety and a dimethylsulfamate group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate typically involves the reaction of 1,3-benzodioxole with N,N-dimethylsulfamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfamate group can be replaced by other nucleophiles.
Scientific Research Applications
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl N,N-dimethylsulfamate can be compared with other similar compounds, such as:
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the dimethylsulfamate group.
N,N-Dimethylsulfamide: Contains the dimethylsulfamate group but lacks the benzodioxole moiety.
1,3-Benzodioxol-5-yl-indoles: These compounds have a similar benzodioxole structure and are studied for their anticancer properties.
The uniqueness of this compound lies in its combination of the benzodioxole and dimethylsulfamate groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl N,N-dimethylsulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10(2)16(11,12)15-7-3-4-8-9(5-7)14-6-13-8/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRJXLQZGDAJNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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